

An In-depth Technical Guide to 5-Fluoro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Fluoro-2-methyl-3-nitropyridine

Cat. No.: B2941767

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Introduction

5-Fluoro-2-methyl-3-nitropyridine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a fluorine atom and a nitro group on the pyridine ring, make it a valuable and versatile building block for the synthesis of complex heterocyclic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of targeted therapeutics.

Chemical and Physical Properties

While experimental data for **5-Fluoro-2-methyl-3-nitropyridine** is not extensively published, the following table summarizes its key identifiers and predicted physicochemical properties. These predictions offer valuable insights for reaction planning and compound handling.

Property	Value
CAS Number	1162674-71-6
Molecular Formula	C ₆ H ₅ FN ₂ O ₂
Molecular Weight	156.12 g/mol
Predicted Boiling Point	203.5 ± 35.0 °C at 760 mmHg
Predicted Flash Point	76.9 ± 25.9 °C
Predicted Density	1.4 ± 0.1 g/cm ³

Synthesis

A detailed experimental protocol for the synthesis of **5-Fluoro-2-methyl-3-nitropyridine** is not readily available in published literature. However, a plausible synthetic route can be extrapolated from established methods for the preparation of similar fluorinated nitropyridines. A common approach involves the nitration of a corresponding fluorinated methylpyridine precursor.

Proposed Experimental Protocol: Nitration of 5-Fluoro-2-methylpyridine

This proposed protocol is based on the nitration of similar pyridine derivatives and should be optimized for safety and yield.

Materials:

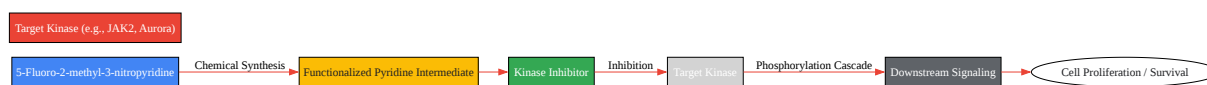
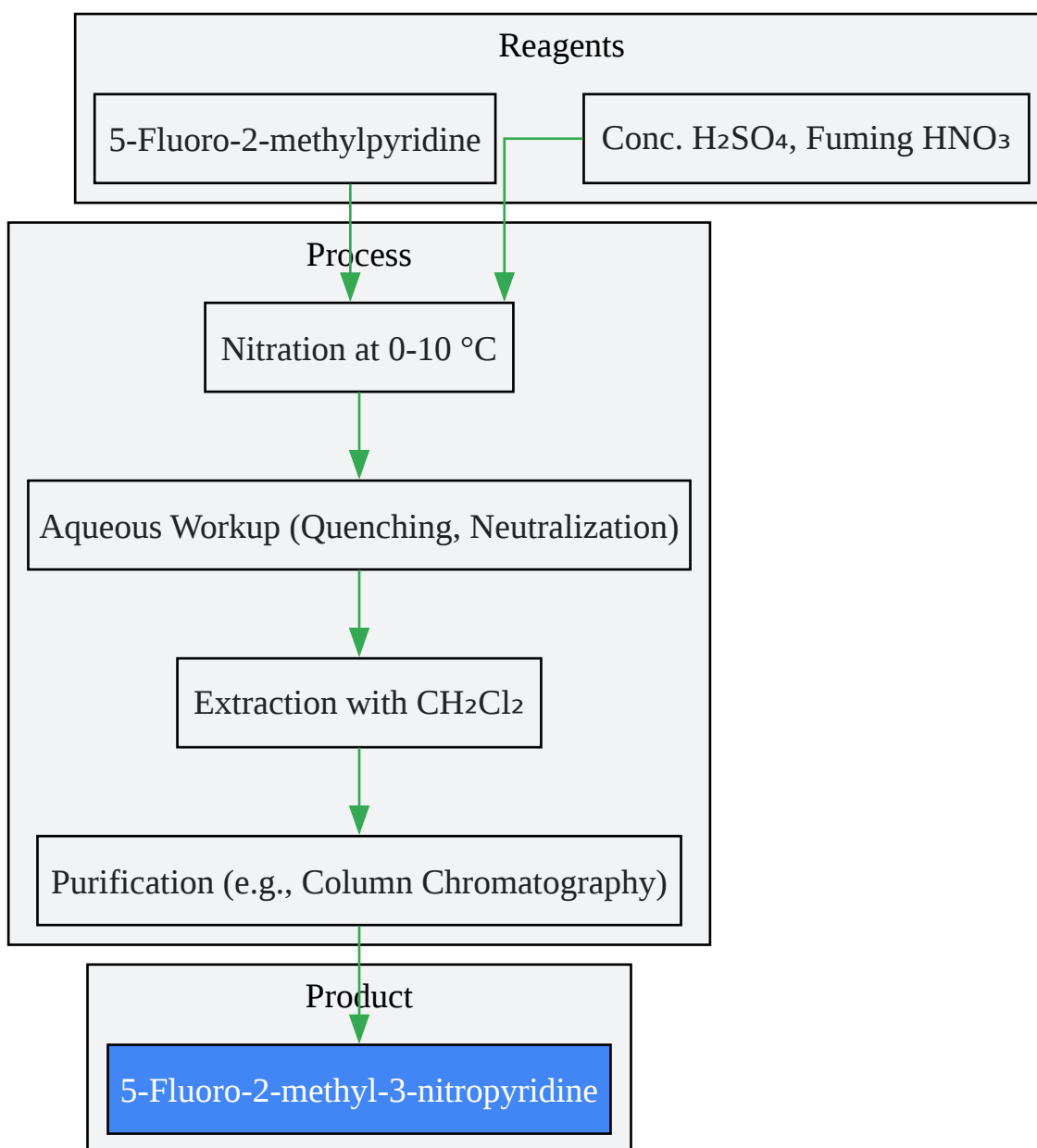
- 5-Fluoro-2-methylpyridine
- Concentrated Sulfuric Acid (H₂SO₄)
- Fuming Nitric Acid (HNO₃)
- Ice
- Sodium Bicarbonate (NaHCO₃) solution (saturated)

- Dichloromethane (CH_2Cl_2)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.
- Slowly add 5-Fluoro-2-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.
- Once the addition is complete, add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
- After the addition of nitric acid, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
- Upon completion, carefully pour the reaction mixture onto crushed ice.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extract the aqueous layer with dichloromethane (3 x volumes).

- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield pure **5-Fluoro-2-methyl-3-nitropyridine**.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com